molecular formula C11H11FO4 B13634489 2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid

2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid

Cat. No.: B13634489
M. Wt: 226.20 g/mol
InChI Key: BVHPRWUDIIRBCI-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid is a complex organic compound that features a benzodioxepin ring fused with a fluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with fluoroacetic acid derivatives. The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid is unique due to the presence of the fluoroacetic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C11H11FO4

Molecular Weight

226.20 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoroacetic acid

InChI

InChI=1S/C11H11FO4/c12-10(11(13)14)7-2-3-8-9(6-7)16-5-1-4-15-8/h2-3,6,10H,1,4-5H2,(H,13,14)

InChI Key

BVHPRWUDIIRBCI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(C(=O)O)F)OC1

Origin of Product

United States

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